1-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride

Catalog No.
S6557150
CAS No.
1228879-24-0
M.F
C10H11ClF3N
M. Wt
237.6
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine h...

CAS Number

1228879-24-0

Product Name

1-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride

Molecular Formula

C10H11ClF3N

Molecular Weight

237.6

1-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride is a chemical compound characterized by its unique structural features, which include a cyclopropane ring and a trifluoromethyl group. Its molecular formula is C10H10F3NHClC_{10}H_{10}F_{3}N\cdot HCl, and it has a molecular weight of approximately 201.19 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, contributing to its distinct chemical properties and potential biological activities. This compound is primarily used in scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Due to the lack of specific information on this molecule, it's important to handle any unknown compound with caution. Similar molecules with amine groups can have various hazards, including:

  • Flammability: Organic amines can be flammable [].
  • Toxicity: Amines can have varying degrees of toxicity depending on the structure [].
  • Corrosivity: Depending on the acidity/basicity, the molecule could be corrosive [].

Scientific Research Applications

While detailed information on the specific scientific research applications of 1-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride (1-[2-CF3-Ph]CPA·HCl) is limited and not publicly available, some general areas of scientific research where such molecules are explored can be identified.

  • Medicinal Chemistry: Aromatic amines containing a cyclopropane ring have been explored for their potential medicinal properties []. These molecules can be modified with various functional groups, potentially leading to new drug candidates.
  • Material Science: Fluoroaryl cyclopropane derivatives have been investigated for their applications in liquid crystals.

  • Substitution Reactions: The compound is capable of participating in nucleophilic substitution reactions, especially at the trifluoromethyl and amine positions.
  • Oxidation and Reduction: It can be oxidized to form various oxides or reduced to yield different amine derivatives.
  • Hydrolysis: The hydrochloride salt can be hydrolyzed to produce the free base form of the amine.

These reactions are facilitated by various reagents, including strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.

Research indicates that 1-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride exhibits significant biological activity. Its unique structure allows it to interact with specific molecular targets, potentially leading to antimicrobial and anticancer properties. The trifluoromethyl group may enhance its ability to penetrate biological membranes, thus affecting enzyme inhibition or receptor activation pathways. Ongoing studies are aimed at elucidating its precise mechanisms of action and therapeutic potential.

The synthesis of 1-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride typically involves a multi-step process:

  • Preparation of Starting Materials: The synthesis begins with the preparation of 2-(trifluoromethyl)benzaldehyde.
  • Cyclopropanation: The aldehyde undergoes cyclopropanation using reagents such as diazomethane or other cyclopropanating agents to form the cyclopropane ring.
  • Amination: The resulting cyclopropane derivative is subjected to amination to introduce the amine group.
  • Hydrochloride Formation: The final step involves converting the amine into its hydrochloride salt through treatment with hydrochloric acid.

Optimization of these steps is often necessary to improve yield and purity for industrial applications.

1-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride has several applications, including:

  • Pharmaceutical Development: It serves as a building block in the synthesis of new pharmaceutical compounds.
  • Scientific Research: The compound is studied for its potential therapeutic effects in various diseases.
  • Chemical Manufacturing: It is utilized in the production of specialty chemicals and agrochemicals.

Interaction studies are crucial for understanding how 1-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride interacts with biological systems. These studies often involve assessing its binding affinity to specific receptors or enzymes, evaluating its pharmacokinetics, and determining its metabolic pathways. Such investigations help clarify its potential therapeutic uses and side effects.

Several compounds share structural similarities with 1-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride, each exhibiting unique properties:

Compound NameCAS NumberMolecular FormulaKey Features
2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine2228402-20-6C10H8F5NC_{10}H_{8}F_{5}NContains two fluorine atoms at different positions
1-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride29813-02-3C11H13ClF3NC_{11}H_{13}ClF_{3}NFeatures a methyl substituent on the cyclopropane ring
(1R,2R)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride2287237-04-9C10H11ClF3NC_{10}H_{11}ClF_{3}NDifferent stereochemistry affecting biological activity

These compounds highlight the diversity within this class of chemicals while showcasing the unique trifluoromethyl feature that enhances their reactivity and potential applications in medicinal chemistry.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

Explore Compound Types